

Electrophilic and nucleophilic sites of 6-Bromoisoquinoline-1-carbonitrile

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1-carbonitrile

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of **6-Bromoisoquinoline-1-carbonitrile**

Abstract

6-Bromoisoquinoline-1-carbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value stems from the presence of two distinct reactive sites: an electrophilic carbon at the 6-position attached to a bromine atom, and another electrophilic center at the C1-nitrile group. This guide provides a comprehensive analysis of the molecule's electronic structure, identifies its key electrophilic and nucleophilic centers, and details its reactivity. It serves as a technical resource for researchers, scientists, and drug development professionals, offering tabulated data, detailed experimental protocols, and visualizations of reaction pathways to facilitate its application in complex molecular synthesis.

Molecular Structure and Electronic Properties

6-Bromoisoquinoline-1-carbonitrile possesses a rigid isoquinoline core, which is an aromatic heterocyclic system. The molecule's reactivity is dictated by its three key components: the isoquinoline ring, the bromine substituent at the C-6 position, and the carbonitrile (nitrile) group at the C-1 position.[1]

• Isoquinoline Ring: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density distribution across the aromatic system.



- Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This significantly impacts the reactivity of the C1 position.[1]
- Bromo Group (-Br): The bromine atom is an electronegative substituent that serves as an excellent leaving group in various cross-coupling reactions, making the C6 position a key handle for molecular elaboration.[1]

This combination of functional groups creates a molecule with distinct regions of electrophilicity and nucleophilicity, enabling selective chemical modifications.

Identification of Electrophilic and Nucleophilic Sites

The electronic landscape of **6-Bromoisoquinoline-1-carbonitrile** defines its chemical behavior.

Nucleophilic Sites

- Isoquinoline Nitrogen (N2): The Ione pair of electrons on the nitrogen atom imparts weak nucleophilic and basic character. However, its participation in the aromatic system reduces its availability for reactions.
- Pi-Electron System: The aromatic π-system of the isoquinoline rings can act as a nucleophile in certain electrophilic aromatic substitution reactions, although the ring is generally considered electron-deficient.

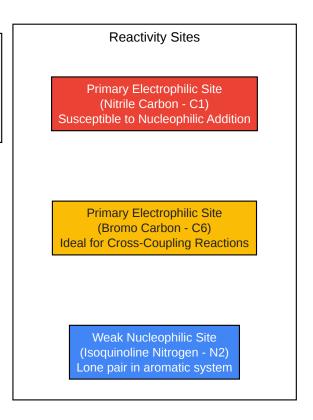
Electrophilic Sites

- Nitrile Carbon (C1): The carbon atom of the nitrile group is highly electrophilic. The strong
 pull of electron density towards the triply-bonded nitrogen makes this carbon susceptible to
 attack by nucleophiles.[1]
- C6 Carbon: The carbon atom bonded to the bromine is a primary electrophilic site. The polar
 C-Br bond allows for oxidative addition in metal-catalyzed cross-coupling reactions.[1]
- Other Aromatic Carbons: The electron-withdrawing nature of the ring nitrogen and the C1-nitrile group renders other carbon atoms in the ring (e.g., C3, C5, C8) electrophilic to varying degrees, potentially allowing for nucleophilic aromatic substitution under specific conditions.



6-Bromoisoquinoline-1-carbonitrile

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Caption: Key electrophilic and nucleophilic centers in 6-Bromoisoquinoline-1-carbonitrile.

Quantitative Data

The following table summarizes key physical and computational properties of **6-Bromoisoquinoline-1-carbonitrile**.



Property	Value	Reference / Note
CAS Number	1082674-24-5	[1][2]
Molecular Formula	C10H5BrN2	[2]
Molecular Weight	233.06 g/mol	[1][2]
Melting Point	152°C	[3]
Boiling Point	403.9 ± 25.0 °C	(Predicted)[3]
Density	1.66 ± 0.1 g/cm ³	(Predicted)[3]
рКа	-1.02 ± 0.38	(Predicted)[3]
LogP	2.86898	(Computational)[2]
Topological Polar Surface Area (TPSA)	36.68 Ų	(Computational)[2]
Spectroscopy	¹ H NMR, ¹³ C NMR, and Mass Spectrometry data confirm the structure. The mass spectrum exhibits a characteristic isotopic pattern due to the bromine atom.	[1]

Key Reactions and Reactivity

The dual functionality of **6-Bromoisoquinoline-1-carbonitrile** allows for a wide range of selective transformations.

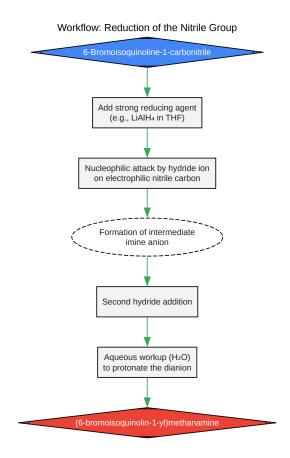
Reactions at the Nitrile Group (C1)

The electrophilic nitrile carbon is a target for various nucleophilic additions.

• Reduction to Amine: The nitrile can be reduced to a primary amine, (6-bromoisoquinolin-1-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This involves the nucleophilic addition of a hydride ion.[1]



- Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 6-bromoisoquinoline-1-carboxylic acid.
- Addition of Grignard Reagents: Organometallic reagents like Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.



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Caption: Reaction pathway for the reduction of the C1-nitrile group.

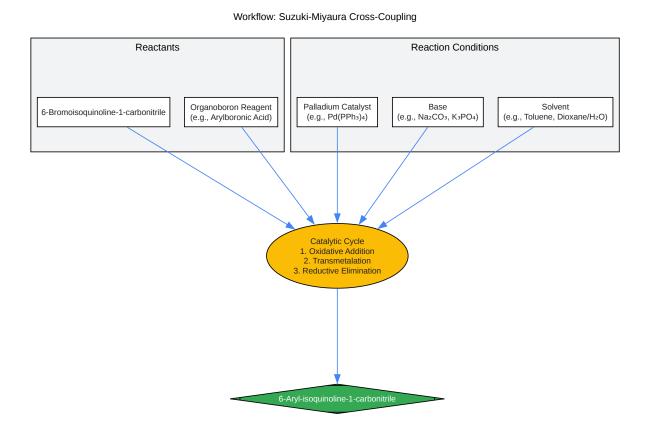
Reactions at the Bromo Group (C6)

The C6-Br bond is the primary site for building molecular complexity through cross-coupling reactions.

 Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C6 position with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[1]



- Heck-Mizoroki Coupling: Forms a C-C bond between the C6 position and an alkene.[1]
- Buchwald-Hartwig Amination: Enables the formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.
- Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, catalyzed by palladium and copper.
- Halogen-Metal Exchange: Reaction with strong bases like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive 6-lithioisoquinoline intermediate, which can then be quenched with various electrophiles.[1]



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction at the C6 position.



Experimental Protocols Synthesis of 6-Bromoisoquinoline (Precursor)

This protocol describes a method for synthesizing the parent 6-bromoisoquinoline ring system.

Materials:

- 4-Bromobenzaldehyde
- · Aminoacetaldehyde dimethyl acetal
- · Anhydrous Toluene
- Anhydrous Tetrahydrofuran (THF)
- · Ethyl chloroformate
- · Trimethyl phosphite
- Anhydrous Dichloromethane (DCM)
- Titanium tetrachloride (TiCl₄)
- 6N Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- 3M Hydrochloric acid (HCl)

Procedure:[4]

- A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.
- The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.



- Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.
- Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.
- The solvent is evaporated, and the residue is dissolved in anhydrous DCM.
- The mixture is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction is stirred at 40 °C for 6 days.
- The reaction mixture is carefully poured into ice, and the pH is adjusted to 8-9 with 6N NaOH solution.
- The suspension is extracted three times with EtOAc. The combined organic layer is then extracted with 3M HCl.
- The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted with EtOAc.
- The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 6-bromoisoquinoline. The product is then purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for functionalizing the C6 position.

Materials:

- 6-Bromoisoquinoline-1-carbonitrile
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K2CO3, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)



Procedure:

- To a reaction vessel, add **6-Bromoisoquinoline-1-carbonitrile** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent mixture (Dioxane/H₂O) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile.

Conclusion

6-Bromoisoquinoline-1-carbonitrile is a highly versatile synthetic building block due to its well-defined and chemically distinct electrophilic sites.[1] The C1-nitrile group allows for nucleophilic addition and transformation into amines or carboxylic acids, while the C6-bromo position is a robust handle for introducing diverse substituents via modern cross-coupling chemistry. This dual reactivity enables a stepwise and selective functionalization strategy, making it an invaluable precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other novel therapeutic agents.[1] A thorough understanding of its electrophilic and nucleophilic nature is paramount for its effective utilization in synthetic and medicinal chemistry.

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